molecular formula C21H32N2O B5144284 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine

1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine

Katalognummer B5144284
Molekulargewicht: 328.5 g/mol
InChI-Schlüssel: HIEOLCFWYJVLFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine, also known as CPIP, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 2004 by a group of researchers at the University of California, San Francisco. CPIP has gained significant attention in the scientific community due to its potential as a novel analgesic drug.

Wirkmechanismus

1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine also has activity at the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and physiological effects:
1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to produce potent analgesia in animal models of pain. It also has a lower potential for respiratory depression and constipation compared to other opioids. 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been shown to have a longer duration of action compared to morphine, which may make it a more attractive option for pain management.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine in lab experiments is its potency and selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioid receptor activation without the confounding effects of non-specific receptor activation. One limitation of using 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine is its limited solubility in aqueous solutions, which may make it difficult to administer in some experimental paradigms.

Zukünftige Richtungen

There are several future directions for research on 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine. One area of interest is the development of alternative administration routes, such as transdermal or intranasal delivery, to improve the bioavailability and duration of action of 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine in humans, which may provide valuable information for the development of clinical trials. Additionally, further research is needed to fully understand the potential for abuse and addiction associated with 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine.

Synthesemethoden

The synthesis of 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine involves several steps. The first step is the reaction of cyclopentanone with methyl magnesium bromide to form the corresponding alcohol. The alcohol is then converted to the corresponding chloride, which is reacted with 4-isopropylphenylmagnesium bromide to form the desired piperidine. The piperidine is then acetylated with cyclopentanoyl chloride to yield 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine.

Wissenschaftliche Forschungsanwendungen

1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in animal models of pain, including neuropathic pain and inflammatory pain. 1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine has also been shown to have a lower potential for abuse and addiction compared to other opioids, making it an attractive option for pain management.

Eigenschaften

IUPAC Name

2-cyclopentyl-1-[3-(4-propan-2-ylanilino)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-16(2)18-9-11-19(12-10-18)22-20-8-5-13-23(15-20)21(24)14-17-6-3-4-7-17/h9-12,16-17,20,22H,3-8,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEOLCFWYJVLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(cyclopentylacetyl)-N-(4-isopropylphenyl)-3-piperidinamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.